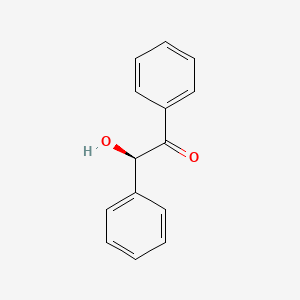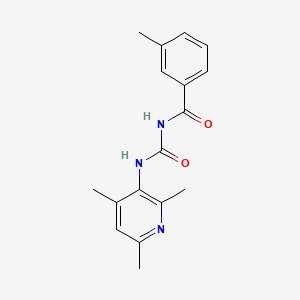
1-(3-METHYLBENZOYL)-3-(2,4,6-TRIMETHYLPYRIDIN-3-YL)UREA
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-METHYLBENZOYL)-3-(2,4,6-TRIMETHYLPYRIDIN-3-YL)UREA is a chemical compound that belongs to the class of benzoic acids This compound is known for its unique structure, which includes a benzamide core with a pyridinyl group and multiple methyl substitutions
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-METHYLBENZOYL)-3-(2,4,6-TRIMETHYLPYRIDIN-3-YL)UREA typically involves the reaction of 3-methylbenzoic acid with 2,4,6-trimethyl-3-pyridinylamine under specific conditions. The reaction is often carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and scalable methods such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher yields and purity of the final product. Additionally, the use of automated systems can reduce the need for manual intervention and improve overall efficiency.
化学反应分析
Types of Reactions
1-(3-METHYLBENZOYL)-3-(2,4,6-TRIMETHYLPYRIDIN-3-YL)UREA can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the carbonyl group to an alcohol.
Substitution: The compound can participate in substitution reactions, particularly nucleophilic substitution, where the pyridinyl group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Various nucleophiles depending on the desired substitution
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols. Substitution reactions can result in a wide range of derivatives with different functional groups.
科学研究应用
1-(3-METHYLBENZOYL)-3-(2,4,6-TRIMETHYLPYRIDIN-3-YL)UREA has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of 1-(3-METHYLBENZOYL)-3-(2,4,6-TRIMETHYLPYRIDIN-3-YL)UREA involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, leading to the modulation of their activity. This interaction can result in various biological effects, such as inhibition of enzyme activity or activation of signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
- 3-methyl-4-oxo-2,3,4,5-tetrahydro-1,2,4-triazine
- 3-Buten-2-one, 3-methyl-4-[(1R,2R,6S)-1,3,3-trimethyl-7-oxabicyclo[4.1.0]hept-2-yl]-, (3E)-rel-
- Pentanoic acid, 3-methyl-4-oxo-
Uniqueness
Compared to similar compounds, 1-(3-METHYLBENZOYL)-3-(2,4,6-TRIMETHYLPYRIDIN-3-YL)UREA stands out due to its unique combination of a benzamide core with a pyridinyl group and multiple methyl substitutions. This structure imparts specific chemical properties and reactivity that make it valuable for various applications in research and industry.
属性
分子式 |
C17H19N3O2 |
|---|---|
分子量 |
297.35 g/mol |
IUPAC 名称 |
3-methyl-N-[(2,4,6-trimethylpyridin-3-yl)carbamoyl]benzamide |
InChI |
InChI=1S/C17H19N3O2/c1-10-6-5-7-14(8-10)16(21)20-17(22)19-15-11(2)9-12(3)18-13(15)4/h5-9H,1-4H3,(H2,19,20,21,22) |
InChI 键 |
JVAKZRCTQPKWMX-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)C(=O)NC(=O)NC2=C(N=C(C=C2C)C)C |
规范 SMILES |
CC1=CC(=CC=C1)C(=O)NC(=O)NC2=C(N=C(C=C2C)C)C |
溶解度 |
44.6 [ug/mL] |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


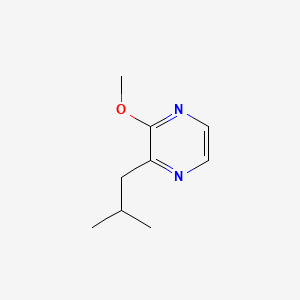
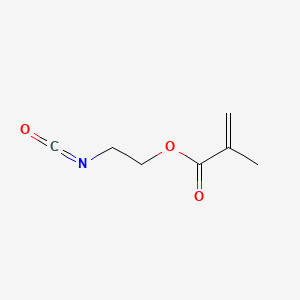
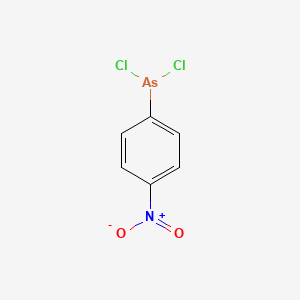


![9,12-Octadecadienamide,N-[2-(3,4-dihydroxyphenyl)ethyl]-, (9Z,12Z)-](/img/structure/B1223191.png)
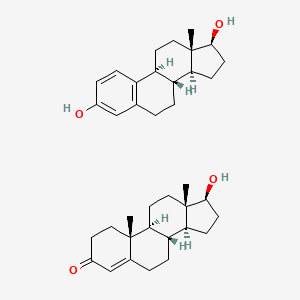
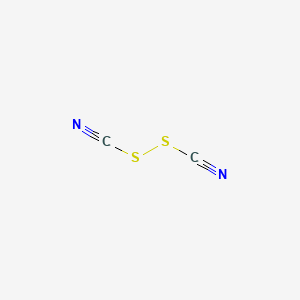
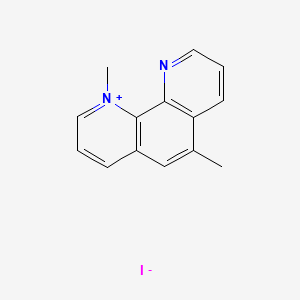
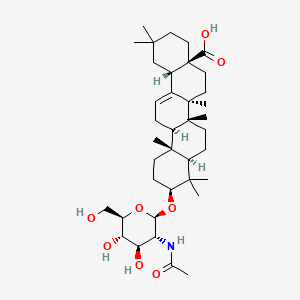
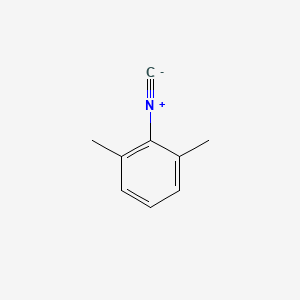
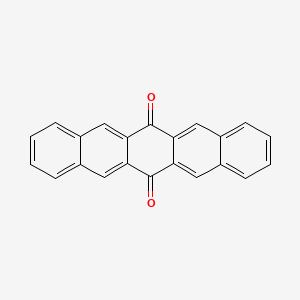
![N,N'-bis[3,5-bis[N-(diaminomethylideneamino)-C-methylcarbonimidoyl]phenyl]decanediamide](/img/structure/B1223203.png)
